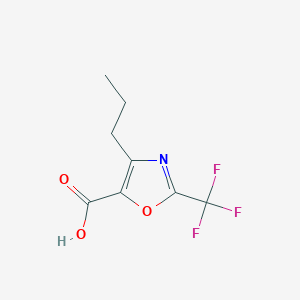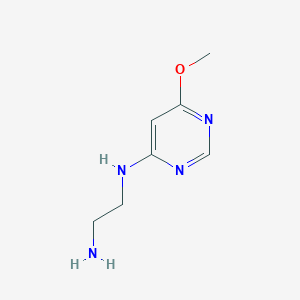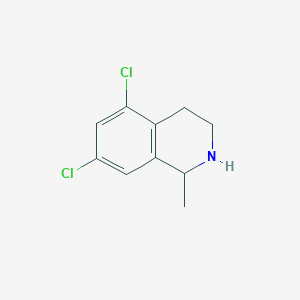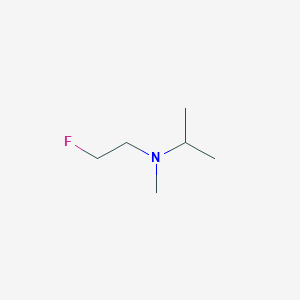
(2-Fluoroethyl)(methyl)(propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoroethyl)(methyl)(propan-2-yl)amine: is an organic compound with the molecular formula C6H14FN It is a tertiary amine, characterized by the presence of a fluorine atom attached to an ethyl group, which is further connected to a methyl and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing (2-Fluoroethyl)(methyl)(propan-2-yl)amine involves the nucleophilic substitution reaction. This process typically starts with the reaction of 2-fluoroethanol with a suitable amine, such as methylamine, under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further substitution to yield the desired product.
Reductive Amination: Another synthetic route involves the reductive amination of 2-fluoroacetone with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-Fluoroethyl)(methyl)(propan-2-yl)amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of corresponding amine oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: It can participate in various substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (2-Fluoroethyl)(methyl)(propan-2-yl)amine is used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving amines.
Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Industry:
Material Science: It is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which (2-Fluoroethyl)(methyl)(propan-2-yl)amine exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, often leading to inhibition or modulation of their activity. The molecular pathways involved typically include those related to neurotransmission and metabolic processes.
Comparación Con Compuestos Similares
(2-Fluoroethyl)(methyl)amine: This compound lacks the isopropyl group, making it less sterically hindered and potentially less selective in its interactions.
(2-Fluoroethyl)(propan-2-yl)amine: This compound lacks the methyl group, which may affect its binding affinity and reactivity.
(2-Chloroethyl)(methyl)(propan-2-yl)amine: The chlorine atom in place of fluorine can significantly alter the compound’s reactivity and biological activity.
Uniqueness:
(2-Fluoroethyl)(methyl)(propan-2-yl)amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H14FN |
|---|---|
Peso molecular |
119.18 g/mol |
Nombre IUPAC |
N-(2-fluoroethyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C6H14FN/c1-6(2)8(3)5-4-7/h6H,4-5H2,1-3H3 |
Clave InChI |
OWQCDWGGEYLPHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


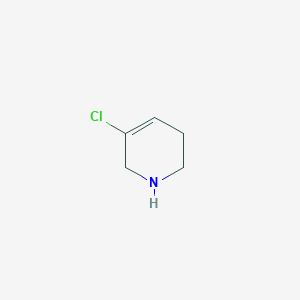
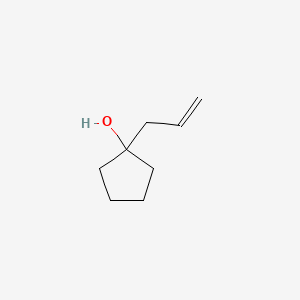
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)

![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
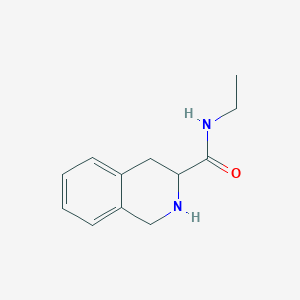
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
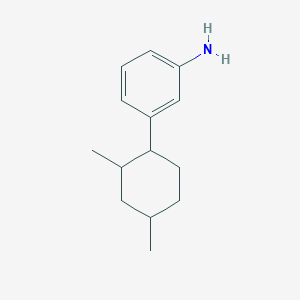


![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
